molecular formula C14H22N2O B8482795 N,N-dipropyl-3-amino-4-methylbenzamide

N,N-dipropyl-3-amino-4-methylbenzamide

Cat. No.: B8482795
M. Wt: 234.34 g/mol
InChI Key: WOGABQQLCMXGFA-UHFFFAOYSA-N
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Description

N,N-Dipropyl-3-amino-4-methylbenzamide is a benzamide derivative characterized by a propyl-substituted amino group at the 3-position and a methyl group at the 4-position of the aromatic ring.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

3-amino-4-methyl-N,N-dipropylbenzamide

InChI

InChI=1S/C14H22N2O/c1-4-8-16(9-5-2)14(17)12-7-6-11(3)13(15)10-12/h6-7,10H,4-5,8-9,15H2,1-3H3

InChI Key

WOGABQQLCMXGFA-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=C(C=C1)C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Benzamide Derivatives

Substituent Effects on Physicochemical Properties

The table below compares key structural and functional features of N,N-dipropyl-3-amino-4-methylbenzamide with related benzamides from the evidence:

Compound Name Substituents Molecular Features Potential Applications Evidence ID
This compound 3-(dipropylamino), 4-methyl High lipophilicity, electron-donating groups Catalysis, drug discovery* N/A
4-Amino-N,N-dipropylbenzamide 4-amino, N,N-dipropyl Polar amino group, alkylamide Research (no drug use)
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide 3-hydroxy, 4-methoxy, N,N-dimethyl Hydrogen-bonding, electron-withdrawing Organic synthesis intermediates
N-(3-Aminopropyl)-4-methylbenzamide 4-methyl, N-(3-aminopropyl) Terminal amino group, moderate polarity Bioactive molecule synthesis
N-[3-(3,5-Dimethylpiperidinyl)propyl]-3-methyl-4-[methylsulfonylamino]benzamide 3-methyl, 4-methylsulfonylamino, piperidinyl propyl Bulky substituents, sulfonamide group Pharmacological modulation*

*Inferred based on structural analogs.

Key Observations :

  • Lipophilicity: The dipropylamino and methyl groups in this compound likely enhance its lipophilicity compared to dimethyl or hydroxyl/methoxy-substituted analogs (e.g., 3-hydroxy-4-methoxy-N,N-dimethylbenzamide ), which could improve membrane permeability in biological contexts.
  • Steric Considerations: Bulky substituents, as seen in piperidinylpropyl derivatives , may hinder interactions in catalytic or receptor-binding sites compared to the simpler dipropylamino group.

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